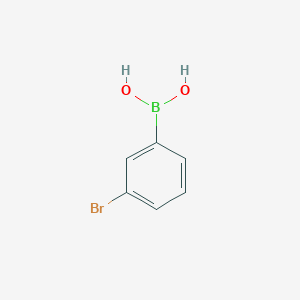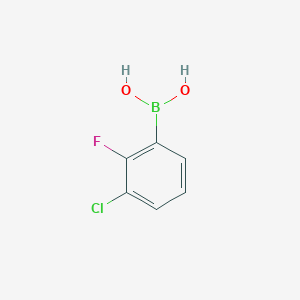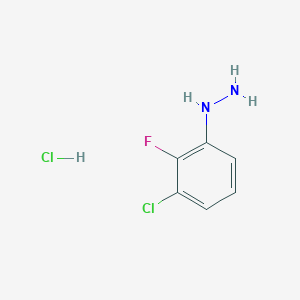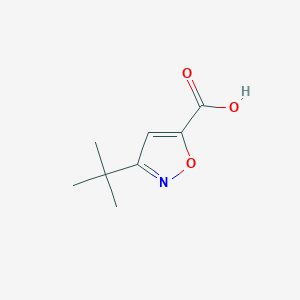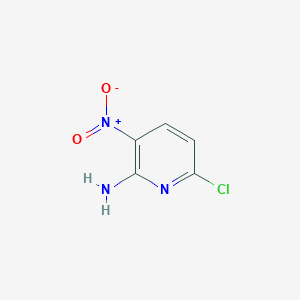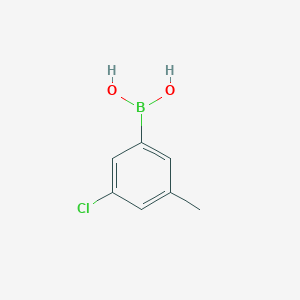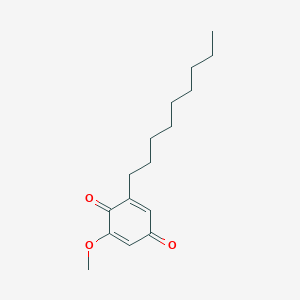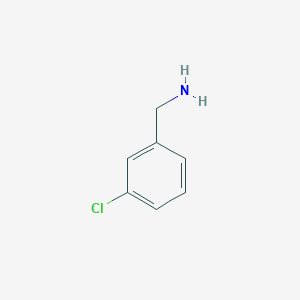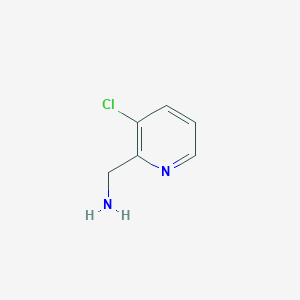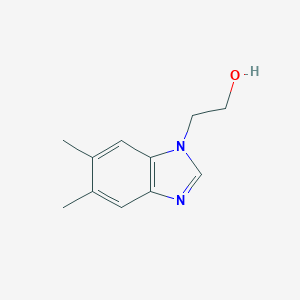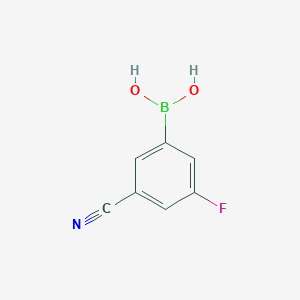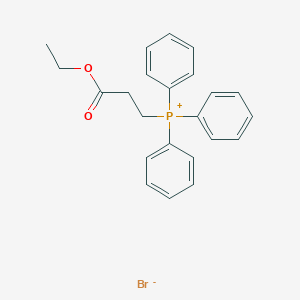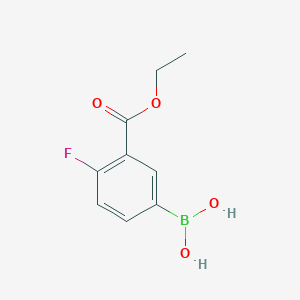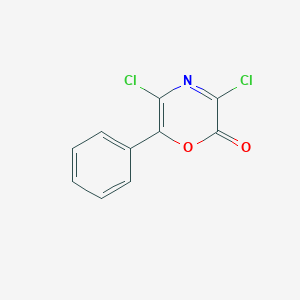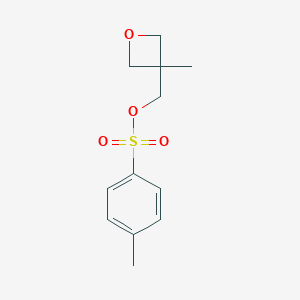
(3-甲基氧杂环丁烷-3-基)甲基 4-甲基苯磺酸酯
概述
描述
The compound (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical derivative that includes a 4-methylbenzenesulfonate moiety. While the specific compound is not directly described in the provided papers, the 4-methylbenzenesulfonate group, also known as p-toluenesulfonate, is a common sulfonate ester used in organic synthesis. This moiety is known for its ability to act as a good leaving group in substitution reactions and is often used to protect hydroxyl groups.
Synthesis Analysis
Although the exact synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is not detailed, a related compound, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized through a three-step procedure starting from commercially available resorcinol, achieving an overall yield of 65% . This suggests that the synthesis of similar sulfonate esters can be achieved through multi-step synthetic routes with moderate to high yields.
Molecular Structure Analysis
The molecular structure of related sulfonate derivatives has been studied using various analytical techniques. For instance, the crystal structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate shows that the atoms apart from one of the 4-methylbenzenesulfonate residues lie approximately in a disc, with significant dihedral angles between the benzene rings . This information can be useful in predicting the molecular geometry and potential reactivity of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.
Chemical Reactions Analysis
The 4-methylbenzenesulfonate group is known for its role in chemical reactions, particularly as a leaving group in nucleophilic substitution reactions. The presence of this group in a molecule like (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate would likely influence its reactivity, making it a candidate for reactions where a good leaving group is required.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 4-methylbenzenesulfonate anion have been studied using ab initio quantum chemical methods, IR, and Raman spectroscopy . The geometry of the anion was optimized, and the vibrational analysis provided insights into the internal vibrational modes of the anion. These studies are crucial for understanding the behavior of the 4-methylbenzenesulfonate group in various chemical environments, which would also be relevant for the analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.
科学研究应用
抗氧化剂和缓蚀剂
对 4-甲基苯磺酸酯衍生物的研究表明它们具有作为抗氧化剂和缓蚀剂的潜力。例如,由 4-(4-氧代-4H-苯并[d][1,3]恶嗪-2-基)苯基-4-甲基苯磺酸酯合成的化合物表现出很高的抗氧化活性,特别是在润滑油中,表明它们在提高油稳定性方面很有用(Habib, Hassan, & El‐Mekabaty, 2014)。
晶体学和结构分析
与 4-甲基苯磺酸酯相关的化合物的结构已通过晶体学得到广泛研究。例如,X 射线晶体学有助于确定 1-O-苄基-2,3-O-异丙基-6-O-甲苯磺酰基-α-l-山梨糖呋喃糖的绝对结构和立体化学,该化合物与 4-甲基苯磺酸酯有关(Reed 等,2013)。
合成化学和药物设计
4-甲基苯磺酸酯衍生物的反应性在合成化学中引起兴趣。例如,由 4-甲基苯磺酸酯衍生物合成 9-硝基-5H-螺[苯并[b]四唑并[1,5-d][1,4]恶嗪-4,2'-环氧乙烷]证明了它们在产生对药用化学家感兴趣的化合物方面的潜力(Kolluri 等,2018)。
电化学应用
对 4-甲基苯磺酸酯衍生物的研究还探索了它们在电化学中的用途。例如,3-(4-碘苯基)-2-亚氨基-2,3-二氢苯并[d]恶唑-5-基 4-甲基苯磺酸酯对硫酸中铝的腐蚀表现出优异的抑制性能,表明其在腐蚀防护中的潜力(Ehsani, Moshrefi, & Ahmadi, 2015)。
安全和危害
属性
IUPAC Name |
(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQQSOZRVZCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420127 | |
| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
CAS RN |
99314-44-0 | |
| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

